2-(3,4-Dimethoxyphenyl)morpholine

CAS No.: 100370-59-0

Cat. No.: VC3805669

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100370-59-0 |

|---|---|

| Molecular Formula | C12H17NO3 |

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)morpholine |

| Standard InChI | InChI=1S/C12H17NO3/c1-14-10-4-3-9(7-11(10)15-2)12-8-13-5-6-16-12/h3-4,7,12-13H,5-6,8H2,1-2H3 |

| Standard InChI Key | CPYOKVZNTDIYDO-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C2CNCCO2)OC |

| Canonical SMILES | COC1=C(C=C(C=C1)C2CNCCO2)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

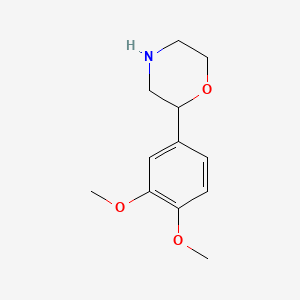

2-(3,4-Dimethoxyphenyl)morpholine possesses the molecular formula C₁₂H₁₇NO₃ and a molecular weight of 223.27 g/mol . The core structure comprises a six-membered morpholine ring (containing one oxygen and one nitrogen atom) linked to a benzene ring substituted with methoxy groups at the 3- and 4-positions (Figure 1). The SMILES notation (COC1=C(C=C(C=C1)C2CNCCO2)OC) illustrates the connectivity of the methoxy groups and the morpholine scaffold .

Table 1: Computed Physicochemical Properties

| Property | Value |

|---|---|

| XLogP3-AA | 0.9 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 38.8 Ų |

The XLogP3-AA value of 0.9 indicates moderate lipophilicity, favorable for blood-brain barrier (BBB) penetration . The chair-like conformation of the morpholine ring enables dynamic interactions with hydrophobic pockets in biological targets, while the methoxy groups participate in hydrogen bonding and π-π stacking .

Spectroscopic and Stereochemical Features

Synthetic Pathways and Modifications

Derivative Design and Structure-Activity Relationships (SAR)

Structural modifications to the morpholine or phenyl ring alter pharmacological profiles:

-

Methoxy group position: Moving methoxy substituents to the 2,5-positions reduces affinity for cannabinoid CB2 receptors .

-

Morpholine substitution: Replacing the morpholine with piperidine decreases BBB permeability due to increased basicity .

Pharmacological Applications in CNS Disorders

Cannabinoid CB2 Receptor Interactions

In murine models, morpholine derivatives with 3,4-dimethoxyphenyl groups exhibit CB2 receptor agonism/antagonism (Figure 2). Compound 1 (analogous to 2-(3,4-dimethoxyphenyl)morpholine) binds the CB2 hydrophobic pocket via Trp172, Tyr190, and Trp194 residues, while the methoxy groups stabilize the indole core through arene-H interactions . Antagonist activity emerges when a 7-methoxy group induces steric hindrance, reorienting the indole moiety .

Sigma and Serotonin Receptor Activity

The N-morpholinoethyl moiety in related compounds (e.g., MR-309) suppresses neuropathic pain by inhibiting σ1R-mediated TNF-α and IL-1β release . For 5-HT₆ receptors, morpholine derivatives enhance cognition via allosteric modulation, though 2-(3,4-dimethoxyphenyl)morpholine’s specific effects remain uncharacterized.

β-Secretase (BACE-1) Inhibition

Morpholine-containing inhibitors like 13 bind BACE-1’s active site, with the oxygen atom forming hydrogen bonds to Thr72 and Gly34 . The 3,4-dimethoxyphenyl group may occupy the S1′ pocket, though enzymatic assays for this specific compound are pending.

δ-Secretase (AEP) Modulation

Compound 22 (structurally similar) reduces tau cleavage by interacting with AEP’s Cys189 and His148 residues . The morpholine ring’s orientation in the S1 pocket is critical for inhibitory potency.

Future Directions and Challenges

Targeted Drug Design

Optimizing substituents on the phenyl ring could enhance selectivity for CB2 over CB1 receptors, reducing psychoactive side effects . Introducing fluorine atoms may improve metabolic stability.

Clinical Translation Barriers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume